1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide

Description

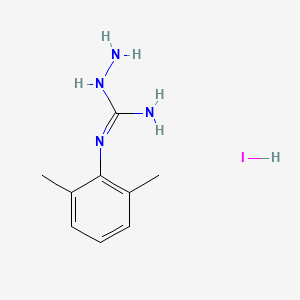

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is a chemical compound with the molecular formula C9H14N4HI It is known for its unique structure, which includes a guanidine group attached to a 2,6-dimethylphenyl ring

Properties

IUPAC Name |

1-amino-2-(2,6-dimethylphenyl)guanidine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.HI/c1-6-4-3-5-7(2)8(6)12-9(10)13-11;/h3-5H,11H2,1-2H3,(H3,10,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUFALJERYVUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=C(N)NN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381790 | |

| Record name | 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68569-67-5 | |

| Record name | NSC137921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 2,6-Dimethylaniline with Cyanamide and Hydroiodic Acid

This classical approach involves:

- Step 1: Nucleophilic addition of 2,6-dimethylaniline to cyanamide under mild heating in a suitable solvent (e.g., acetonitrile or ethanol).

- Step 2: The intermediate aminoguanidine formed is then treated with hydroiodic acid to yield the hydroiodide salt.

This method is favored for its straightforwardness and relatively high yield.

Hydrazinolysis of 1-(2,6-dimethylphenyl)-1-methylcyanamide

According to patent literature, a specific synthesis involves:

- Dissolving 8.2 g of 1-(2,6-dimethylphenyl)-1-methylcyanamide in 30 mL ethanol.

- Adding 3.4 g of hydrazine hydrochloride.

- Refluxing the mixture for approximately 20 hours.

- Evaporating the solvent and recrystallizing the residue from ethanol/ether to obtain the guanidine derivative.

This method yields 7.8 g of product with a melting point of 187–188°C, indicating high purity.

Alternative Routes via Isothiourea Derivatives

Other synthetic pathways involve:

- Preparation of substituted isothiourea intermediates (e.g., 1-(2,6-dimethylphenyl)-2-methylisothiosemicarbazide).

- Reaction with ammonium salts or methylamine hydrochloride to form aminoguanidine derivatives.

- Subsequent salt formation with hydroiodic acid.

These methods allow structural variation and fine-tuning of the guanidine substituents.

Reaction Conditions and Optimization

- Solvents: Methanol, ethanol, and acetonitrile are commonly used solvents.

- Temperature: Mild reflux conditions (approximately 60–80°C) for 2–20 hours depending on the route.

- Reagents: Hydrazine hydrochloride, methyl iodide, ammonium chloride, and hydroiodic acid are typical reagents.

- Purification: Precipitation by adding ether or recrystallization from ethanol/ether mixtures.

- Yields: Reported yields range from 70% to over 90% depending on the method and scale.

Data Table Summarizing Key Preparation Methods

Research Findings and Analysis

- The hydrazinolysis method provides a robust route with high yields and purity, suitable for laboratory and industrial synthesis.

- The use of hydroiodic acid to form the hydroiodide salt improves compound stability and crystallinity, facilitating purification.

- Reaction times and temperatures are optimized to balance conversion efficiency and minimize side reactions.

- The guanidine group formation via nucleophilic addition to cyanamide or isothiourea intermediates is a well-established synthetic strategy in guanidine chemistry.

Chemical Reactions Analysis

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions where the amino or guanidine groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide serves as a building block for synthesizing complex organic molecules and heterocycles. Its guanidine moiety allows for various chemical reactions such as oxidation, reduction, and substitution.

Key Reactions:

- Oxidation : Can form nitro or nitroso derivatives.

- Reduction : Converts into amines or other reduced forms.

- Substitution : The amino or guanidine groups can be replaced by other functional groups.

Biology

In biological research, this compound is investigated for its role as an enzyme inhibitor and its potential effects on protein interactions. The guanidine group facilitates hydrogen bonding and electrostatic interactions with active sites on enzymes.

Mechanisms of Action:

- Enzyme Inhibition : Modulates enzyme activity involved in cellular signaling pathways.

- Receptor Modulation : Influences receptor functions affecting downstream signaling cascades.

- Antioxidant Activity : Exhibits potential antioxidant properties by scavenging free radicals.

Medical Applications

Research indicates that this compound may have therapeutic potentials:

Anticancer Activity

In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 |

| H1975 (Lung Cancer) | 0.442 |

These results suggest selective toxicity towards cancer cells, indicating potential for further development as an anticancer agent.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This antimicrobial activity highlights its potential as a lead compound for developing new antibiotics.

Case Studies

- Anticancer Research : A study evaluated the effects of this compound on metastatic breast cancer models in mice. Results indicated significant reductions in tumor size and metastasis compared to control groups.

- Antimicrobial Efficacy : In another study focusing on bacterial infections in animal models, the compound demonstrated effective bacterial clearance and improved survival rates in treated subjects compared to untreated controls.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide include:

1-Amino-3-phenylguanidine: Lacks the dimethyl groups, leading to different reactivity and applications.

1-Amino-3-(2,4-dimethylphenyl)guanidine: The position of the methyl groups affects its chemical properties and interactions.

1-Amino-3-(2,6-diethylphenyl)guanidine: The ethyl groups provide different steric and electronic effects compared to methyl groups

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.

Biological Activity

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, a guanidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H14N4·HI. Its structure includes an amino group and a guanidine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 284.15 g/mol |

| CAS Number | 68569-67-5 |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The guanidine group can form hydrogen bonds and engage in electrostatic interactions with proteins and nucleic acids, potentially modulating enzyme activity and receptor functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can interact with receptors, influencing downstream signaling cascades.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.

Anticancer Properties

This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 |

| H1975 (Lung Cancer) | 0.442 |

These findings indicate a selective toxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic window for further development.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This antimicrobial activity highlights the compound's potential as a lead for developing new antibiotics.

Case Studies

A recent study explored the effects of this compound on metastatic breast cancer models. The compound was administered in vivo to mice with induced tumors. Results showed significant reductions in tumor size and metastasis compared to control groups, indicating its potential as an anticancer agent.

Additionally, another study focused on its application in treating bacterial infections in animal models. The compound demonstrated effective bacterial clearance and improved survival rates in treated subjects compared to untreated controls.

Safety and Toxicology

Assessments of the safety profile have been conducted through subacute toxicity studies in mice. The results indicated no significant adverse effects at therapeutic doses (up to 40 mg/kg). Long-term toxicity studies are warranted to fully understand the safety profile before clinical applications.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide with high purity?

Answer:

The synthesis of aryl-substituted guanidines typically involves nucleophilic substitution or condensation reactions. For example, N-(2,6-dimethylphenyl)chloroacetamide can react with guanidine derivatives in polar aprotic solvents (e.g., toluene or DMF) under reflux conditions . Key steps include:

- Reagent selection : Use stoichiometric guanidine hydrochloride (≥99% purity) to minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures improves purity, as ethanol’s low temperature (ice-water bath) enhances crystal formation .

- Counterion exchange : Replace chloride with iodide via metathesis using KI in aqueous methanol, followed by vacuum drying to isolate the hydroiodide salt .

Advanced Question: How can researchers address discrepancies in spectroscopic data during structural characterization of substituted guanidines?

Answer:

Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. To resolve this:

- Multi-technique validation : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, -NMR peaks near δ 7.2–7.4 ppm confirm aromatic protons from the 2,6-dimethylphenyl group, while HRMS verifies the molecular ion [M+H] .

- X-ray crystallography : Resolve ambiguity by determining crystal structures, as seen in osmium-guanidine complexes with similar aryl substituents .

- Dynamic NMR studies : Detect tautomeric equilibria at variable temperatures (e.g., -40°C to 80°C) .

Basic Question: What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

Answer:

- Thermogravimetric analysis (TGA) : Evaluate decomposition temperatures (typically >200°C for guanidine derivatives) .

- HPLC with UV detection : Monitor degradation products using a C18 column and mobile phase (e.g., acetonitrile/0.1% TFA in water) .

- Hygroscopicity testing : Store samples at 25°C/60% RH; hydroiodide salts are less hygroscopic than hydrochlorides but still require desiccants .

Advanced Question: What mechanistic insights guide the optimization of reaction yields for aryl-substituted guanidines?

Answer:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, improving yields by 15–20% compared to toluene .

- Catalysis : Additives like NaCO neutralize HCl byproducts, shifting equilibria toward product formation .

- Steric effects : The 2,6-dimethylphenyl group hinders nucleophilic attack, requiring elevated temperatures (80–100°C) for complete conversion .

Basic Question: How should researchers handle iodide ion interference in biological assays involving this compound?

Answer:

- Control experiments : Compare activity with guanidine hydrochloride to isolate iodide-specific effects .

- Dialysis or size-exclusion chromatography : Remove excess iodide ions before cellular assays .

- Alternative counterions : Synthesize the nitrate or acetate salt for comparative studies .

Advanced Question: What computational strategies predict the binding affinity of this guanidine derivative to biological targets (e.g., G-quadruplex DNA)?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with G-quadruplex grooves, focusing on hydrogen bonds between the guanidine group and phosphate backbones .

- MD simulations : Simulate ligand-DNA complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC values .

Basic Question: What safety protocols are essential when handling hydroiodide salts in the laboratory?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (hydroiodide salts are irritants) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HI vapors .

- Waste disposal : Neutralize residues with NaHCO before disposal in halogenated waste containers .

Advanced Question: How do structural modifications (e.g., methyl vs. trifluoromethyl groups) alter the physicochemical properties of aryl-guanidines?

Answer:

- LogP calculations : Methyl groups increase hydrophobicity (LogP +0.5), while trifluoromethyl groups enhance metabolic stability but reduce solubility .

- pKa shifts : Electron-withdrawing substituents (e.g., -CF) lower the guanidine’s basicity, affecting protonation states at physiological pH .

- Crystallinity : Bulkier substituents (e.g., 4,6-dimethylpyrimidinyl) reduce melting points due to disrupted packing .

Basic Question: What chromatographic methods separate this compound from byproducts?

Answer:

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) and visualize with ninhydrin spray (R ≈ 0.4) .

- Reverse-phase HPLC : Employ a gradient of 10–90% acetonitrile in 0.1% formic acid over 20 minutes; retention time ~12.5 min .

Advanced Question: How can researchers validate the anti-glycation activity of this compound in vitro?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.